molecular formula C15H23ClN4O2 B8350687 Tert-butyl ((1-(2-chloropyrimidin-4-yl)piperidin-4-yl)methyl)carbamate

Tert-butyl ((1-(2-chloropyrimidin-4-yl)piperidin-4-yl)methyl)carbamate

Cat. No. B8350687
M. Wt: 326.82 g/mol
InChI Key: ZMUGBRSLJCKUCC-UHFFFAOYSA-N
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Patent
US08993757B2

Procedure details

A solution of 4-N-Boc-aminomethylpiperidine (4.95 g, 23.1 mmol), 2,4-dichloropyrimidine (3.28 g, 22.0 mmol) and triethyl amine (7.84 g, 77.5 mmol) in ethanol (90 ml) was stirred at 85° C. for 45 minutes. The reaction mixture was concentrated under reduced pressure and the residue obtained was dissolved in CH2Cl2 and filtered. The solvent was removed under reduced pressure to give a crude residue that was purified using normal phase chromatography, eluting with iso-hexane and increasing amounts of ethyl acetate to give tert-butyl (1-(2-chloropyrimidin-4-yl)piperidin-4-yl)methylcarbamate as an off white solid (6.0 g).
Quantity
4.95 g
Type
reactant
Reaction Step One
Quantity
3.28 g
Type
reactant
Reaction Step One
Quantity
7.84 g
Type
reactant
Reaction Step One
Quantity
90 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]([O:5][C:6]([NH:8][CH2:9][CH:10]1[CH2:15][CH2:14][NH:13][CH2:12][CH2:11]1)=[O:7])([CH3:4])[CH3:3].[Cl:16][C:17]1[N:22]=[C:21](Cl)[CH:20]=[CH:19][N:18]=1.C(N(CC)CC)C>C(O)C.C(Cl)Cl>[Cl:16][C:17]1[N:22]=[C:21]([N:13]2[CH2:12][CH2:11][CH:10]([CH2:9][NH:8][C:6](=[O:7])[O:5][C:2]([CH3:1])([CH3:3])[CH3:4])[CH2:15][CH2:14]2)[CH:20]=[CH:19][N:18]=1

Inputs

Step One
Name
Quantity
4.95 g
Type
reactant
Smiles
CC(C)(C)OC(=O)NCC1CCNCC1
Name
Quantity
3.28 g
Type
reactant
Smiles
ClC1=NC=CC(=N1)Cl
Name
Quantity
7.84 g
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
90 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The reaction mixture was concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
the residue obtained
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
The solvent was removed under reduced pressure
CUSTOM
Type
CUSTOM
Details
to give a crude residue that
CUSTOM
Type
CUSTOM
Details
was purified
WASH
Type
WASH
Details
eluting with iso-hexane
TEMPERATURE
Type
TEMPERATURE
Details
increasing amounts of ethyl acetate

Outcomes

Product
Name
Type
product
Smiles
ClC1=NC=CC(=N1)N1CCC(CC1)CNC(OC(C)(C)C)=O
Name
Type
product
Smiles
Measurements
Type Value Analysis
AMOUNT: MASS 6 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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